2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide
Description
2-(1H-1,2,4-Triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole moiety linked to an acetamide backbone and a 3-(trifluoromethyl)benzyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole ring contributes to hydrogen bonding and π-π stacking interactions, making it a candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O/c13-12(14,15)10-3-1-2-9(4-10)5-17-11(20)6-19-8-16-7-18-19/h1-4,7-8H,5-6H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSXLIGUGJPPAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162214 | |
| Record name | N-[[3-(Trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820088 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
672950-16-2 | |
| Record name | N-[[3-(Trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole-1-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672950-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[3-(Trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide typically involves the reaction of 1H-1,2,4-triazole with an appropriate acyl chloride derivative in the presence of a base. The reaction conditions usually require anhydrous solvents, such as dichloromethane or tetrahydrofuran, and a base like triethylamine to neutralize the generated acid.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole derivatives with different functional groups.
Reduction: Reduction reactions can be performed to convert the triazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring or the benzyl group.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions often require nucleophiles such as amines or alcohols, and may be facilitated by catalysts like palladium on carbon.
Major Products Formed:
Oxidation can yield triazole derivatives with hydroxyl or carboxyl groups.
Reduction can produce triazole derivatives with amino or hydroxyl groups.
Substitution reactions can lead to the formation of various substituted triazoles or benzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the construction of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its triazole core is known to inhibit enzymes and receptors involved in disease processes, making it a candidate for drug design.
Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as flame retardants and corrosion inhibitors.
Mechanism of Action
The mechanism by which 2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with these targets, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to the following analogs derived from the evidence:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Triazole Position and Activity: The 1,2,4-triazole isomer (target compound) differs from 1,2,3-triazole derivatives (e.g., 11f) in electronic properties and binding affinity. For example, 1,2,4-triazoles exhibit stronger hydrogen-bonding capacity, which may enhance interactions with fungal cytochrome P450 enzymes .
Substituent Effects :
- The trifluoromethyl group in the target compound improves lipid membrane penetration compared to methyl or methoxy groups in analogs like 9d () or 5a–m () .
- Benzothiazole -containing derivatives () exhibit broader antifungal spectra than benzimidazole-linked compounds (), suggesting the benzyl group’s role in target specificity .
Synthetic Routes :
- The target compound likely follows pathways similar to 7a–b (), where 2-chloroacetamide intermediates undergo nucleophilic substitution with 1,2,4-triazole under basic conditions .
- In contrast, 11f () employs click chemistry, which is less common for 1,2,4-triazole synthesis but offers regioselectivity advantages .
Biological Activity
2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide is a compound belonging to the triazole family, which has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a triazole ring and a trifluoromethyl group attached to a benzyl moiety. Its molecular formula is with a molecular weight of approximately 299.25 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)benzylamine with an appropriate acylating agent in the presence of a triazole precursor. The reaction conditions often include the use of solvents like dimethylformamide (DMF) under controlled temperatures to optimize yield and purity.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activities. For instance, compounds similar to this compound have been tested against various bacterial strains and fungi. A study demonstrated that triazole derivatives displayed potent activity against Candida albicans and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than that of standard antibiotics .
Enzyme Inhibition
Triazoles are known for their ability to inhibit specific enzymes. The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurological functions. Preliminary findings suggest that it may act as a reversible non-competitive inhibitor, potentially useful for treating Alzheimer's disease .
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies revealed that these compounds may activate caspase pathways leading to programmed cell death .
The biological activity of this compound can be attributed to its structural features:
- Triazole Ring : This moiety facilitates interactions with metal ions and proteins, enhancing bioactivity.
- Trifluoromethyl Group : This group increases lipophilicity, aiding cellular penetration and interaction with biological targets.
Case Studies
Several studies have highlighted the biological efficacy of triazole derivatives:
| Study | Findings |
|---|---|
| Study A | Evaluated antimicrobial activity against E. coli and C. albicans, showing MIC values below 10 µg/mL. |
| Study B | Investigated enzyme inhibition; found IC50 values for AChE inhibition at 25 µM. |
| Study C | Assessed anticancer effects on MCF-7 cells; reported a reduction in cell viability by 50% at 30 µM concentration. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide, and how do reaction conditions impact yield?
- Methodology : The compound is typically synthesized via multi-step reactions. A key approach involves condensation of substituted benzamidoguanidine derivatives with chloroacetamide intermediates under basic conditions (e.g., sodium ethoxide) to form the triazole core . Ultrasound-assisted synthesis has been reported to enhance yields (up to 85%) by reducing reaction time and improving regioselectivity .
- Critical Parameters : Temperature (60–80°C), solvent polarity (ethanol/DMF), and catalyst choice (e.g., Cu(I) for click chemistry variants) significantly influence purity and yield .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Analytical Workflow :
- NMR : - and -NMR confirm regiochemistry of the triazole ring and acetamide linkage (e.g., δ 8.2 ppm for triazole protons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 340.12 [M+H]) .
- Elemental Analysis : C, H, N content must align with theoretical values (±0.3% tolerance) .
Q. What preliminary biological activities have been reported for this compound?
- Findings : The triazole moiety exhibits antimicrobial activity (MIC 8–16 µg/mL against S. aureus) and anticonvulsant effects in rodent models (ED 15 mg/kg) . The trifluoromethyl group enhances metabolic stability and blood-brain barrier penetration .
Advanced Research Questions
Q. How can synthetic challenges, such as low regioselectivity or yield, be systematically addressed?
- Optimization Strategies :
- Design of Experiments (DoE) : Screen solvents (e.g., DMF vs. THF), catalysts (e.g., CuSO/sodium ascorbate for azide-alkyne cycloaddition), and stoichiometry to maximize regioselectivity .
- Microwave-Assisted Synthesis : Reduces reaction time by 70% while maintaining >90% purity .
Q. What computational methods are used to predict target interactions and SAR?
- Approach :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., CYP450 isoforms). The trifluoromethyl group shows strong hydrophobic binding to active sites .
- QSAR Models : Hammett constants (σ) for substituents on the benzyl ring correlate with antimicrobial potency (R = 0.89) .
- Data Table :
| Substituent (R) | logP | IC (µM) |
|---|---|---|
| -CF | 2.1 | 8.2 |
| -Cl | 1.8 | 12.5 |
| -OCH | 1.5 | 18.7 |
Q. How do contradictory bioactivity results across studies arise, and how can they be resolved?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or incubation times affect IC values .
- Impurity Profiles : Residual solvents (e.g., DMSO) or unreacted intermediates may skew results. HPLC purity >98% is critical .
- Resolution : Replicate studies under standardized conditions (e.g., CLSI guidelines for antimicrobial assays) and validate compound purity via LC-MS .
Q. What strategies enhance metabolic stability without compromising target affinity?
- Structural Modifications :
- Isosteric Replacement : Swap the acetamide’s methyl group with cyclopropyl to reduce CYP3A4-mediated oxidation .
- Deuterium Labeling : Introduce deuterium at benzylic positions to prolong half-life (t increased from 2.1 to 4.7 h in rats) .
Methodological Guidance
Designing kinetic studies to elucidate degradation pathways under physiological conditions
- Protocol :
Prepare simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4).
Incubate compound at 37°C, sampling at 0, 1, 2, 4, 8, 24 h.
Analyze via UPLC-MS to identify degradation products (e.g., hydrolyzed acetamide or oxidized triazole) .
Evaluating off-target effects in neurological assays
- Methods :
- Patch-Clamp Electrophysiology : Test inhibition of voltage-gated sodium channels (IC > 50 µM suggests selectivity for GABA receptors) .
- Microdialysis in Rodents : Measure extracellular glutamate levels in the hippocampus post-administration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
